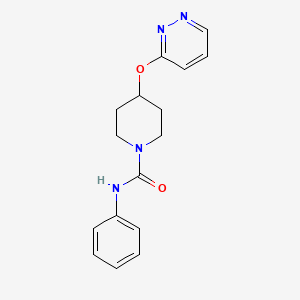

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

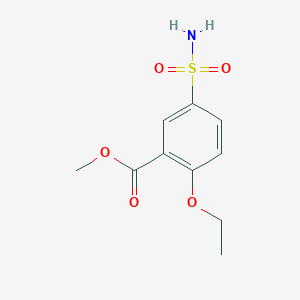

“N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a complex organic compound that contains a piperidine ring, a phenyl group, a pyridazine ring, and a carboxamide group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

FABP4 Inhibition

“N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” has been identified as a potential inhibitor of Fatty Acid Binding Protein 4 (FABP4) . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be promising for the treatment of cancer, as well as other diseases .

Anticancer Applications

The compound has been associated with anticancer properties. Pyridazinone derivatives have been shown to possess anticancer properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of anticancer drugs.

Anti-Inflammatory Applications

Pyridazinone derivatives have been shown to possess anti-inflammatory properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of anti-inflammatory drugs.

Antidepressant Applications

Pyridazinone derivatives have been shown to possess antidepressant properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antidepressant drugs.

Antihypertensive Applications

Pyridazinone derivatives have been shown to possess antihypertensive properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antihypertensive drugs.

Antidiabetic Applications

Pyridazinone derivatives have been shown to possess antidiabetic properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antidiabetic drugs.

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The inherent properties of the pyridazine ring also make it an attractive heterocycle for drug design .

Mechanism of Action

Target of Action

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex compound that belongs to the class of pyridazine derivatives . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .

Mode of Action

Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Pharmacokinetics

Piperidine-containing compounds, which this compound is a part of, represent one of the most important synthetic medicinal blocks for drug construction .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development .

properties

IUPAC Name |

N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNNNDIJJPGTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)